N-(3,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the reaction of 3,5-dimethylaniline with 5-fluoro-2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N~2~-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of sulfonamides with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
N~2~-(3,5-DIMETHYLPHENYL)-2-THIOPHENESULFONAMIDE: Similar structure but lacks the fluorine atom.
N~2~-(3,5-DIMETHYLPHENYL)-5-CHLORO-2-THIOPHENESULFONAMIDE: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
N~2~-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C12H12FNO2S2 |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO2S2/c1-8-5-9(2)7-10(6-8)14-18(15,16)12-4-3-11(13)17-12/h3-7,14H,1-2H3 |
InChI Key |
FVGOJURPLCGYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)F)C |
Origin of Product |
United States |
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